molecular formula C18H13N3O2S2 B11980564 (5E)-5-[4-(allyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-[4-(allyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11980564
M. Wt: 367.4 g/mol
InChI Key: MQSBLVWSIXNAGJ-RVDMUPIBSA-N
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Description

(5E)-5-[4-(allyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group substituted with an allyloxy group. The presence of these functional groups and the overall structure of the compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(allyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Formation of the Triazole Ring: The triazole ring is formed by cyclization of a hydrazine derivative with a suitable nitrile.

    Coupling of the Thiazole and Triazole Rings: The thiazole and triazole rings are coupled together using a suitable coupling reagent, such as a phosphine or a carbodiimide.

    Introduction of the Benzylidene Group: The benzylidene group is introduced by reacting the intermediate compound with a benzaldehyde derivative under basic conditions.

    Introduction of the Allyloxy Group: The allyloxy group is introduced by reacting the intermediate compound with an allyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(allyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halides or alkyl groups are introduced using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, and other electrophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield alkylated or arylated derivatives.

Scientific Research Applications

(5E)-5-[4-(allyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(allyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating cellular signaling pathways.

    Disrupting Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell division, leading to cell death or growth inhibition.

Comparison with Similar Compounds

(5E)-5-[4-(allyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid, which have different substituents and biological activities.

    Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole, which have different substituents and biological activities.

    Benzylidene Derivatives: Compounds containing the benzylidene group, such as benzylideneacetone, which have different substituents and chemical properties.

Properties

Molecular Formula

C18H13N3O2S2

Molecular Weight

367.4 g/mol

IUPAC Name

(5E)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H13N3O2S2/c1-2-9-23-13-7-5-12(6-8-13)11-15-17(22)21-18(25-15)19-16(20-21)14-4-3-10-24-14/h2-8,10-11H,1,9H2/b15-11+

InChI Key

MQSBLVWSIXNAGJ-RVDMUPIBSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CS4)S2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2

Origin of Product

United States

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